molecular formula C21H17FN2O4 B5558947 N-(4-fluorobenzyl)-N-(4-methoxyphenyl)-2-nitrobenzamide

N-(4-fluorobenzyl)-N-(4-methoxyphenyl)-2-nitrobenzamide

Cat. No.: B5558947
M. Wt: 380.4 g/mol
InChI Key: QMFPAKWWOAOSPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-fluorobenzyl)-N-(4-methoxyphenyl)-2-nitrobenzamide is a useful research compound. Its molecular formula is C21H17FN2O4 and its molecular weight is 380.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 380.11723519 g/mol and the complexity rating of the compound is 525. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Inhibition of Nucleoside Transport

N-(4-fluorobenzyl)-N-(4-methoxyphenyl)-2-nitrobenzamide analogues have been investigated for their potential to inhibit the nucleoside transport protein ENT1. Modifications to the benzyl group, including the introduction of fluoro, methoxy, and hydroxyl groups, have been explored to achieve lower polarity and enhance oral absorption and CNS penetration. Some analogues demonstrated high affinity for ENT1, suggesting their utility in modulating nucleoside transport, relevant for conditions where nucleoside transport modulation is therapeutic (Tromp et al., 2004).

Corrosion Inhibition Studies

The electron-withdrawing nitro (NO2) and electron-releasing methoxy (OCH3) substituents of N-phenyl-benzamide derivatives, including analogues similar to this compound, have been studied for their effects on the acidic corrosion of mild steel. These studies revealed that substituents significantly influence the inhibition efficiency, with methoxy groups enhancing efficiency. This research indicates the potential of such compounds in corrosion protection applications (Mishra et al., 2018).

Supramolecular Structures and Photoreactivity

Compounds structurally related to this compound have been explored for their supramolecular structuring and photoreactivity. These studies focus on how substituents and modifications influence molecular interactions, including hydrogen bonding and π-π stacking, which are crucial for the design of advanced materials and photoreactive compounds. Such research underscores the compound's relevance in material science and photopharmacology (Cunico et al., 2007).

PET Imaging Ligands

Research on derivatives of this compound has contributed to the development of potential PET imaging ligands. These studies involve the synthesis of compounds with high affinity and selectivity for σ receptors, which are significant for neuroimaging applications. Such ligands can aid in the diagnosis and study of neurological disorders, showcasing the compound's applicability in medical imaging (Shiue et al., 1997).

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-N-(4-methoxyphenyl)-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN2O4/c1-28-18-12-10-17(11-13-18)23(14-15-6-8-16(22)9-7-15)21(25)19-4-2-3-5-20(19)24(26)27/h2-13H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMFPAKWWOAOSPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N(CC2=CC=C(C=C2)F)C(=O)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.